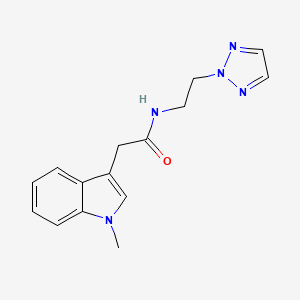

N-(2-(2H-1,2,3-三唑-2-基)乙基)-2-(1-甲基-1H-吲哚-3-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as INDIGO, which stands for Indolyl-2-aminooxadiazole-glycine-O-acetamide. The compound has a unique structure that makes it an attractive candidate for various research applications.

科学研究应用

Medicinal Chemistry and Drug Development

The compound’s unique structure makes it an ideal precursor for synthesizing bioactive molecules. Researchers have explored its potential as a scaffold for designing novel drugs. By modifying functional groups, scientists can create derivatives with specific pharmacological activities. For instance, the compound’s indole moiety has been linked to anti-inflammatory, anticancer, and antimicrobial effects .

Anti-Arthritic Effects

In animal studies, the compound demonstrated promising effects in adjuvant-induced arthritic rats. At an intraperitoneal dose of 30 mg/kg, it reduced paw volume, inflammation, and pannus formation (in knee joints). Additionally, it significantly downregulated pro-inflammatory gene expression and mRNA levels in arthritic rats .

DNA Intercalation

The compound {2-[1-(3-Methoxycarbonylmethyl-1H-indol-2-yl)-1-methyl-ethyl]-1H-indol-3-yl}-acetic acid methyl ester (MIAM) acts as a DNA intercalator. Researchers have evaluated its intercalation properties using various assay systems, including cell-based models and gel electrophoresis. Understanding its interactions with DNA can inform drug design and therapeutic strategies .

Catalytic Models

The regiospecific 5-exo intramolecular Mizoroki–Heck reaction of (2-iodophenyl)(3-methyl-1H-indol-1-yl)methanone serves as a catalytic model reaction. Researchers use this reaction to evaluate Pd catalysts for C–C cross-coupling reactions in aqueous media. The compound’s behavior in this context provides insights into sustainable catalysis .

These applications highlight the compound’s versatility and potential impact across diverse scientific domains. Researchers continue to explore its properties, paving the way for innovative discoveries and therapeutic advancements. 🌟

属性

IUPAC Name |

2-(1-methylindol-3-yl)-N-[2-(triazol-2-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O/c1-19-11-12(13-4-2-3-5-14(13)19)10-15(21)16-8-9-20-17-6-7-18-20/h2-7,11H,8-10H2,1H3,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPJWKIJCHJERAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)NCCN3N=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2468420.png)

![6-(2-(azepan-1-yl)-2-oxoethyl)-1-(tert-butyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2468422.png)

![[1-(Oxan-4-yl)azetidin-2-yl]methanamine](/img/structure/B2468426.png)

![N-Methyl-N-[1-(1-methylcyclopropyl)ethyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2468432.png)

![1-(5-chloro-2-methoxyphenyl)-4-(1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2468433.png)

![1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-cyclohexylurea](/img/structure/B2468437.png)

![N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2468439.png)